molecular formula C19H27NO4 B14201255 4-(Undecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one CAS No. 918639-54-0

4-(Undecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14201255
CAS No.: 918639-54-0
M. Wt: 333.4 g/mol
InChI Key: XROLASWYYQHEIQ-UHFFFAOYSA-N
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Description

4-(Undecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes an undecanoyloxy group attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Undecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the esterification of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with undecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Undecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazinones with various functional groups.

Scientific Research Applications

4-(Undecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 4-(Undecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: The parent compound without the undecanoyloxy group.

    4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one: A similar compound with a decanoyloxy group instead of an undecanoyloxy group.

Uniqueness

4-(Undecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the undecanoyloxy group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s stability, solubility, and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

918639-54-0

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

(3-oxo-1,4-benzoxazin-4-yl) undecanoate

InChI

InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-14-19(22)24-20-16-12-10-11-13-17(16)23-15-18(20)21/h10-13H,2-9,14-15H2,1H3

InChI Key

XROLASWYYQHEIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21

Origin of Product

United States

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